The synthesis of 28-Epirapamycin typically involves a selective epimerization method that converts rapamycin to this novel compound. One effective method described in the literature employs titanium tetraisopropoxide as a catalyst under mild conditions. This approach allows for a high degree of selectivity in transforming rapamycin into 28-Epirapamycin while minimizing side reactions .
28-Epirapamycin retains much of the structural integrity of rapamycin but features an altered configuration at the C-28 position. The molecular formula is C₄₃H₆₁N₁₁O₁₂, reflecting its complex structure that includes multiple functional groups characteristic of macrolides.
The detailed structural representation can be visualized using chemical drawing software or databases that provide three-dimensional models based on its molecular formula.
28-Epirapamycin undergoes various chemical reactions typical of macrolide compounds. Its reactivity can include:
These reactions are essential for understanding how 28-Epirapamycin behaves in biological systems and its stability under different conditions.
The mechanism by which 28-Epirapamycin exerts its effects primarily involves inhibition of the mTOR signaling pathway. By binding to mTOR, it disrupts the phosphorylation processes that regulate cell cycle progression and survival.
Relevant data from studies indicate that modifications at the C-28 position can significantly impact both solubility and bioavailability, crucial factors for pharmaceutical applications .
28-Epirapamycin has several promising applications in scientific research and medicine:
Research continues into optimizing its efficacy and understanding its full range of biological activities, particularly as new analogs are developed for specific therapeutic targets .
28-Epirapamycin is a stereoisomer of the macrolide immunosuppressant rapamycin (sirolimus), distinguished by the inverted configuration of the C28 chiral center. This epimerization results in distinct three-dimensional structural properties while preserving the core molecular framework—a 31-membered macrocyclic lactone ring appended with a triene segment and pipecolic acid moiety. The compound shares the molecular formula C₅₁H₇₉NO₁₃ with rapamycin, yielding a molecular weight of 914.17 g/mol [2] [9].
The critical structural divergence arises at the C28 hydroxyl group, where epimerization alters the spatial orientation of this functional group. This modification is strategically significant as the C28 position participates in key intramolecular interactions that influence the molecule’s overall conformation. Specifically, the C28 stereochemistry affects the orientation of the effector domain (responsible for mTOR binding) relative to the FKBP12-binding domain [7] [10]. Nuclear magnetic resonance (NMR) analyses confirm that 28-epirapamycin exhibits a distinct spatial arrangement compared to rapamycin, particularly in the region encompassing C20-C28, which houses the triene system [9].
Table 1: Structural Comparison of 28-Epirapamycin and Rapamycin
Property | 28-Epirapamycin | Rapamycin |
---|---|---|
Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ |
Molecular Weight | 914.17 g/mol | 914.17 g/mol |
CAS Registry Number | 253431-35-5 | 53123-88-9 |
Key Stereocenter | 28R Configuration | 28S Configuration |
Functional Groups | Macrolide lactone, triene, pipecolate | Identical functional groups |
SMILES | Complex stereospecific string¹ | Distinct C28 configuration |
¹SMILES: O=C(C(C@(C@@HC)O)=O)N(CCCC3)[C@]3([H])C(OC@([H])C@HCC@HC[C@H]4OC)=O [9]
Biologically, this stereochemical inversion reduces 28-epirapamycin’s immunosuppressive potency. While rapamycin forms a high-affinity ternary complex with FKBP12 and mTOR, disrupting mTORC1 signaling, the C28 epimerization sterically hinders optimal binding to FKBP12. This impedes subsequent engagement with the FRB (FKBP12-rapamycin binding) domain of mTOR, thereby diminishing its inhibitory capacity [7] [10].
The discovery of 28-epirapamycin emerged during the 1990s–2000s, a period marked by intense exploration of rapamycin’s structure-activity relationships (SAR). As a naturally occurring compound first isolated from Streptomyces hygroscopicus on Easter Island, rapamycin’s complex structure—containing 15 stereocenters—presented significant challenges for synthetic modification. Researchers initially focused on semi-synthetic derivatization to enhance pharmacokinetics or reduce side effects [5] [10].
28-Epirapamycin was identified as a minor byproduct during synthetic efforts targeting C28-modified rapamycin analogs. Its deliberate synthesis was achieved through titanium-mediated epimerization—a pivotal methodological advancement. This process utilized titanium(IV) isopropoxide to catalyze the stereochemical inversion at C28 via a Lewis acid-assisted keto-enol tautomerism mechanism [7]. The reaction typically involved dissolving rapamycin in anhydrous dichloromethane, adding titanium isopropoxide, and quenching with aqueous sodium sulfate, yielding approximately 15–20% of the C28 epimer after chromatographic purification [7].
This discovery aligned with broader trends in macrolide research:
Table 2: Key Developments in the Discovery of 28-Epirapamycin
Timeline | Development | Research Context |
---|---|---|
1975 | Isolation of rapamycin | Discovery of mTOR inhibitors |
1990s | Semi-synthetic rapalog development | SAR studies targeting C42 position |
Early 2000s | Epimerization protocols at C28 | Exploration of stereochemical robustness |
2005 | Patent on 28-epirapalogs (US20060025356A1) | Formal recognition as distinct entity |
Present | Use as chromatographic standard | Pharmaceutical quality assurance |
The epimerization at C28 in rapamycin exemplifies how minute stereochemical changes can dramatically alter biological function. This modification primarily impacts three interconnected biological processes:
Rapamycin’s immunosuppressive activity requires initial binding to the FK506-binding protein 12 (FKBP12), forming a binary complex. This complex then docks into the FRB domain of mTOR, inhibiting mTORC1’s kinase activity. The C28 hydroxyl group stabilizes this interaction through hydrogen bonding with FKBP12’s Tyr⁸², Phe⁴⁶, and Asp³⁷ residues. Epimerization disrupts this network, reducing binding affinity by >90% compared to rapamycin [7] [10]. Consequently, 28-epirapamycin fails to efficiently inhibit mTORC1-mediated phosphorylation of S6K1 and 4E-BP1—key regulators of protein synthesis and cell proliferation [3] [6].
Interestingly, while 28-epirapamycin exhibits diminished immunosuppressive potency, it retains the ability to influence T-cell differentiation under specific conditions. Research indicates that mTOR inhibition—even partial—can skew T-cell responses toward memory formation rather than effector expansion. In pathogen infection models, mTOR inhibitors like rapamycin enhance CD8⁺ memory T-cell development by promoting fatty acid oxidation (FAO) over glycolysis. 28-Epirapamycin may exert similar metabolic effects but at a reduced magnitude due to weaker mTOR binding [3]. This aligns with observations that rapamycin’s immunostimulatory effects (e.g., enhanced vaccine responses) are separable from its antiproliferative actions [3] [6].
The functional consequences of C28 epimerization highlight critical structure-activity principles for mTOR inhibitors:
Table 3: Functional Consequences of C28 Epimerization
Biological Process | Rapamycin | 28-Epirapamycin | Mechanistic Basis |
---|---|---|---|
FKBP12 Binding Affinity | High (Kd ~ 0.2 nM) | Reduced (>10-fold decrease) | Altered H-bond network with FKBP12 |
mTORC1 Inhibition | Potent (IC₅₀: 0.1 nM in HEK293 cells) | Weak (>100 nM IC₅₀) | Impaired ternary complex stability |
T-Cell Proliferation | Strongly suppressed | Mild suppression | Reduced cell-cycle blockade (G₁→S phase) |
Metabolic Shift to FAO | Induced | Partially induced | Residual mTOR inhibition |
Memory T-Cell Formation | Enhanced | Potentially modulated | Altered T-bet/Eomesodermin balance |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7